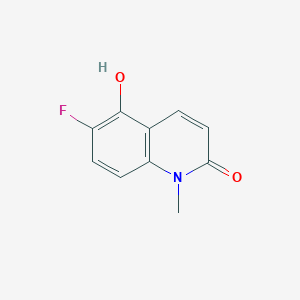
1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-dimetil-2,3-dihidro-1H-inden-5-il)etanona es un compuesto orgánico con la fórmula molecular C11H12O. Es un derivado del indano, un hidrocarburo bicíclico, y presenta un grupo funcional cetona. Este compuesto es conocido por su estructura única, que incluye una sustitución dimetil en el anillo de indano, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(1,1-dimetil-2,3-dihidro-1H-inden-5-il)etanona puede sintetizarse mediante varios métodos. Un enfoque común implica la acilación de Friedel-Crafts de 1,1-dimetilindano con cloruro de acetilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción generalmente procede en condiciones anhidras y requiere un control cuidadoso de la temperatura para evitar reacciones secundarias .
Métodos de producción industrial: En un entorno industrial, la producción de 1-(1,1-dimetil-2,3-dihidro-1H-inden-5-il)etanona puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, lo que reduce el riesgo de impurezas y mejora la eficiencia del proceso .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(1,1-dimetil-2,3-dihidro-1H-inden-5-il)etanona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.
Sustitución: Reactivos como los halógenos (cloro, bromo) y los agentes nitrantes se pueden utilizar en condiciones controladas.
Principales productos formados:
Oxidación: Ácidos carboxílicos, aldehídos.
Reducción: Alcoholes.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
1-(1,1-dimetil-2,3-dihidro-1H-inden-5-il)etanona tiene varias aplicaciones en investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con diversas biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidos los efectos antiinflamatorios y analgésicos.
Mecanismo De Acción
El mecanismo de acción de 1-(1,1-dimetil-2,3-dihidro-1H-inden-5-il)etanona depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, modulando su actividad. El grupo cetona puede formar enlaces de hidrógeno con sitios activos, influyendo en la afinidad de unión y especificidad del compuesto .
Compuestos similares:
1-(2,3-dihidro-1H-inden-5-il)etanona: Carece de la sustitución dimetil, lo que da como resultado diferentes propiedades químicas y reactividad.
1-(2,3-dihidro-1,1-dimetil-1H-inden-5-il)etanona: Estructura similar pero con variaciones en el patrón de sustitución, afectando su comportamiento químico.
1-(6-terc-butil-1,1-dimetil-2,3-dihidro-1H-inden-4-il)etanona: Contiene un grupo terc-butilo, lo que lleva a efectos estéricos y electrónicos distintos.
Singularidad: 1-(1,1-dimetil-2,3-dihidro-1H-inden-5-il)etanona es única debido a su patrón específico de sustitución, que imparte propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para la investigación dirigida y las aplicaciones industriales .
Comparación Con Compuestos Similares
1-(2,3-dihydro-1H-inden-5-yl)ethanone: Lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
1-(2,3-dihydro-1,1-dimethyl-1H-inden-5-yl)ethanone: Similar structure but with variations in the substitution pattern, affecting its chemical behavior.
1-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanone: Contains a tert-butyl group, leading to distinct steric and electronic effects.
Uniqueness: 1-(1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and industrial applications .
Propiedades
Número CAS |
102296-44-6 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-(1,1-dimethyl-2,3-dihydroinden-5-yl)ethanone |
InChI |
InChI=1S/C13H16O/c1-9(14)10-4-5-12-11(8-10)6-7-13(12,2)3/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
HVENCELDSVORNF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)C(CC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


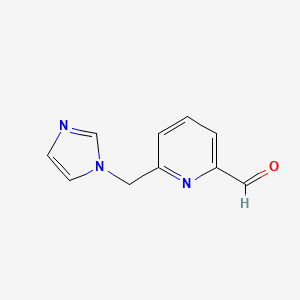
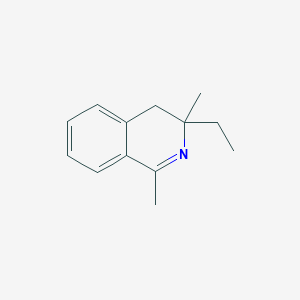

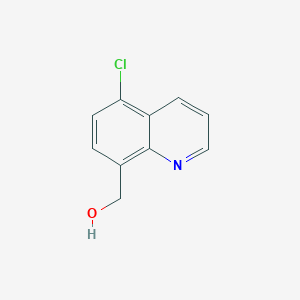

![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
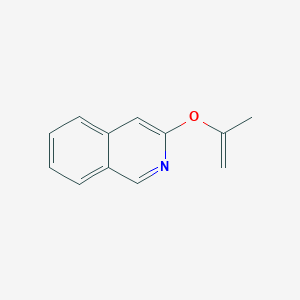


![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
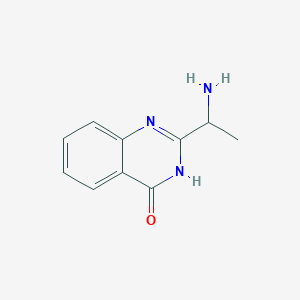
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

